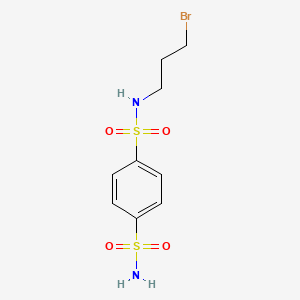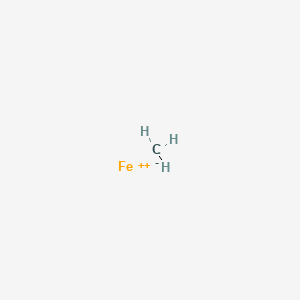
Carbanide;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;iron(2+), also known as iron carbide, is a compound consisting of iron and carbon. It is an important material in various fields due to its unique properties, such as high hardness, magnetic characteristics, and chemical stability. This compound is often encountered in the form of nanoparticles and has significant applications in both industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbanide;iron(2+) can be synthesized through various methods, including chemical vapor deposition, thermal decomposition, and sol-gel processes. One common method involves the reduction of iron salts with carbon-containing gases at high temperatures. For instance, iron chloride can be reduced with methane or carbon monoxide to produce iron carbide.
Industrial Production Methods: In industrial settings, iron carbide is typically produced through the carbothermic reduction of iron oxides. This process involves heating iron ore with carbon at high temperatures in a blast furnace. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Carbanide;iron(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with oxygen, forming iron oxides and releasing carbon dioxide. In reduction reactions, it can be converted back to metallic iron and carbon.
Common Reagents and Conditions: Common reagents used in reactions with carbanide;iron(2+) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of carbanide;iron(2+) include iron oxides, metallic iron, and various carbon compounds. For example, oxidation with oxygen produces iron(III) oxide and carbon dioxide.
Scientific Research Applications
Carbanide;iron(2+) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including Fischer-Tropsch synthesis for producing hydrocarbons from carbon monoxide and hydrogen. In biology and medicine, iron carbide nanoparticles are explored for their potential in magnetic resonance imaging (MRI) and targeted drug delivery due to their magnetic properties. In industry, it is used in the production of hard and wear-resistant materials, such as cutting tools and abrasives.
Mechanism of Action
The mechanism by which carbanide;iron(2+) exerts its effects is primarily through its interaction with other molecules and compounds. In catalytic applications, it facilitates the breaking and forming of chemical bonds, thereby speeding up reactions. Its magnetic properties are utilized in medical imaging and targeted therapies, where the nanoparticles can be directed to specific sites in the body using external magnetic fields.
Comparison with Similar Compounds
Carbanide;iron(2+) can be compared with other iron-containing compounds, such as iron oxides and iron nitrides. While iron oxides are widely used for their magnetic properties and stability, iron carbide offers higher hardness and wear resistance. Iron nitrides, on the other hand, are known for their high thermal stability and are used in high-temperature applications. The unique combination of hardness, magnetic properties, and chemical stability makes carbanide;iron(2+) a valuable material in various fields.
List of Similar Compounds:- Iron(III) oxide (Fe2O3)
- Iron(II) oxide (FeO)
- Iron nitride (Fe3N)
- Iron sulfide (FeS)
Properties
CAS No. |
90143-29-6 |
|---|---|
Molecular Formula |
CH3Fe+ |
Molecular Weight |
70.88 g/mol |
IUPAC Name |
carbanide;iron(2+) |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1;+2 |
InChI Key |
PWHUHOKYCAPXIB-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


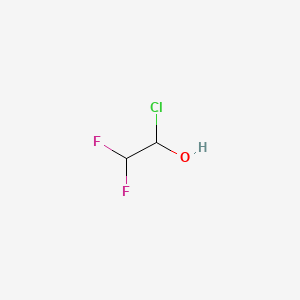

![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
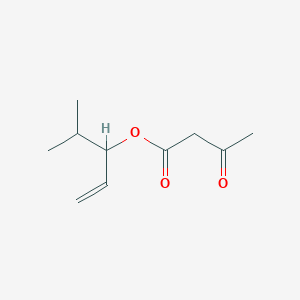
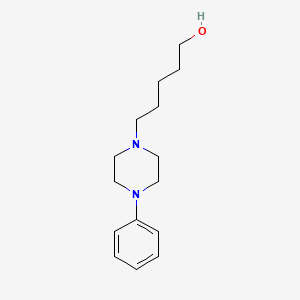
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
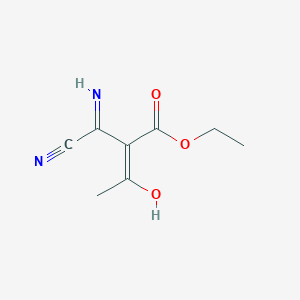

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
